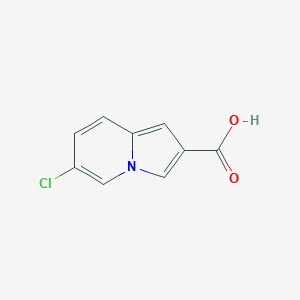

![molecular formula C11H5NaO4 B2731407 Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate CAS No. 13546-84-4](/img/structure/B2731407.png)

Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

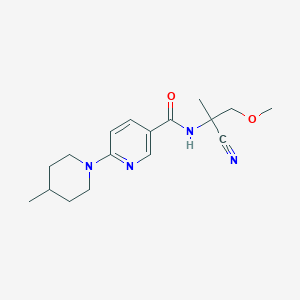

Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate is a chemical compound with the CAS Number: 13546-84-4 . It has a molecular weight of 224.15 and the molecular formula is C11H5NaO4 . The compound is typically found in a yellow to brown solid form .

Molecular Structure Analysis

The InChI code for Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate is1S/C11H6O4.Na/c12-10-2-1-6-9 (15-10)5-8-7 (11 (6)13)3-4-14-8;/h1-5,13H;/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate is a yellow to brown solid . The compound has a molecular weight of 224.15 and the molecular formula is C11H5NaO4 .Aplicaciones Científicas De Investigación

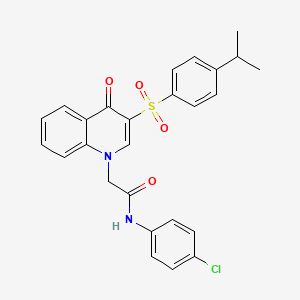

Anti-breast Cancer Activity

A study highlighted the synthesis of novel psoralen derivatives, closely related to Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate, evaluating their cytotoxic effects against breast cancer cell lines. These derivatives were tested for their ability to inhibit cancer cell growth without significantly affecting normal cells, indicating a potential for safe cancer therapy. The research emphasized the importance of specific substituents in enhancing anti-cancer activity, with some compounds showing promising selectivity and potency against hormone-dependent breast cancer cell lines. This study underscores the potential of these compounds in developing therapies targeting estrogen receptor-positive breast cancer.

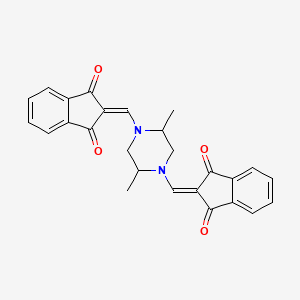

Anti-inflammatory Applications

Another study explored the synthesis and biological evaluation of 3-alkyl- and 3-aryl-derivatives of Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate for their anti-inflammatory properties. These compounds were assessed for their ability to inhibit the enzyme 15-lipoxygenase and the production of leukotriene B4, both of which are important in the inflammation process. While the compounds showed moderate inhibitory activity, their photoreactive properties under UVA light were also examined. The findings from this research could pave the way for developing novel anti-inflammatory agents, particularly those that could be activated by light.

Vasodilatory Effects

Research into the vasodilatory effects of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives, which share a structural core with Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate, demonstrated potential applications in treating hypertension. These compounds were synthesized and tested for their ability to relax blood vessels compared to known vasodilators. The study's findings suggested that these derivatives could be promising candidates for developing new hypertension treatments, with molecular docking studies indicating their effective interaction with L-calcium channels.

Safety and Hazards

Propiedades

IUPAC Name |

sodium;7-oxofuro[3,2-g]chromen-4-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4.Na/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8;/h1-5,13H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIDYQRHKXBPRB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2731333.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)

![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)

![N-Benzyl-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2731343.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile](/img/structure/B2731346.png)

![6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2731347.png)